

What are the physical and chemical properties of Triethoxymethylsilane?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triethoxymethylsilane*

Cat. No.: *B1582157*

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of **Triethoxymethylsilane**

Introduction

Triethoxymethylsilane (MTES), also known as methyltriethoxysilane, is an organosilicon compound with the chemical formula $C_7H_{18}O_3Si$. It is a versatile chemical that serves as a crucial precursor in the sol-gel process for creating organic-inorganic hybrid materials. Structurally, it consists of a central silicon atom bonded to one methyl group and three ethoxy groups. The presence of hydrolyzable ethoxy groups allows for the formation of a stable siloxane (Si-O-Si) network upon reaction with water, while the methyl group imparts hydrophobicity. This unique combination of properties makes **Triethoxymethylsilane** a valuable component in a wide array of industrial applications, including the manufacturing of silicone resins, adhesives, coatings, and as a coupling agent to enhance adhesion between organic polymers and inorganic surfaces.

Physical Properties

Triethoxymethylsilane is a colorless, clear liquid with a characteristic odor. It is a flammable liquid and its vapors can form explosive mixtures with air. The physical properties of **Triethoxymethylsilane** are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₈ O ₃ Si	
Molecular Weight	178.30 g/mol	
Appearance	Colorless clear liquid	
Boiling Point	141-143 °C	
Melting Point	< -40 °C	
Density	0.895 g/mL at 25 °C	
Refractive Index	n _{20/D} 1.383	
Vapor Pressure	11 mmHg at 20 °C	
Flash Point	34 °C (closed cup)	
Autoignition Temperature	220 °C	
Solubility	Soluble in organic solvents; low solubility in water.	

Chemical Properties

Triethoxymethylsilane is a reactive compound, primarily due to the presence of the three ethoxy groups attached to the silicon atom. Its chemical behavior is characterized by its susceptibility to hydrolysis and its role as a cross-linking agent.

Property	Description	Source(s)
Hydrolysis	Reacts with water or moisture to form methylsilanetriol and ethanol. This is the initial step in the formation of polysiloxane networks. The rate of hydrolysis is dependent on pH, being accelerated under acidic or basic conditions.	
Condensation	The silanol groups formed during hydrolysis are reactive and undergo condensation with other silanol or ethoxy groups to form stable siloxane (Si-O-Si) bonds, releasing water or ethanol.	
Thermal Stability	Stable under standard ambient conditions but can decompose at high temperatures. Thermal decomposition can release irritating gases and vapors, such as carbon monoxide, carbon dioxide, and silicon dioxide.	
Reactivity with other materials	Incompatible with strong oxidizing agents and strong acids.	
Hazardous Reactions	Flammable liquid and vapor. Vapor-air mixtures are explosive with intense warming.	

Experimental Protocols

The characterization of **Triethoxymethylsilane** involves various analytical techniques to determine its purity, structure, and properties.

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification:

- Objective: To determine the purity of **Triethoxymethylsilane** and identify any impurities.
- Methodology: A small, diluted sample of **Triethoxymethylsilane** is injected into a gas chromatograph. The sample is vaporized and carried by an inert gas through a capillary column. The components of the sample separate based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for their identification.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

- Objective: To confirm the molecular structure of **Triethoxymethylsilane**.
- Methodology: A sample is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in a strong magnetic field. The sample is then irradiated with radiofrequency pulses. The nuclei of the atoms (specifically ¹H and ¹³C) absorb and re-emit this energy at specific frequencies, which are dependent on their chemical environment. The resulting NMR spectrum provides information about the different types of protons and carbons in the molecule and their connectivity, thus confirming the structure.

3. Infrared (IR) Spectroscopy for Functional Group Analysis:

- Objective: To identify the characteristic functional groups present in **Triethoxymethylsilane**.
- To cite this document: BenchChem. [What are the physical and chemical properties of Triethoxymethylsilane?]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1582157#what-are-the-physical-and-chemical-properties-of-triethoxymethylsilane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com